LTbetaR-IN-1 -

LTbetaR-IN-1

Catalog Number: EVT-7680460
CAS Number:
Molecular Formula: C18H16N4O2
Molecular Weight: 320.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of LTbetaR-IN-1 typically involves multi-step organic reactions that may include:

  1. Starting Materials: The synthesis begins with commercially available precursors that serve as building blocks.
  2. Reactions: Key reactions may involve:
    • Coupling Reactions: To form the core structure of the compound.
    • Functional Group Modifications: Such as alkylation or acylation to introduce specific functional groups that enhance binding affinity to LTbetaR.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels necessary for biological testing.

Technical details regarding specific reagents and reaction conditions are often proprietary or found in detailed synthetic methodologies published in scientific literature.

Molecular Structure Analysis

The molecular structure of LTbetaR-IN-1 can be characterized using various techniques:

  • X-ray Crystallography: Provides precise three-dimensional structures of the compound when crystallized.
  • Nuclear Magnetic Resonance Spectroscopy: Used to elucidate the arrangement of atoms within the molecule.
  • Mass Spectrometry: Helps confirm the molecular weight and structural integrity.

Data regarding its chemical formula, molecular weight, and structural features are essential for understanding its interactions with LTbetaR.

Chemical Reactions Analysis

LTbetaR-IN-1 participates in several chemical reactions primarily focused on its interaction with LTbetaR:

  1. Binding Reactions: The compound binds to the extracellular domain of LTbetaR, inhibiting its activation by lymphotoxin alpha and beta.
  2. Signal Transduction Modulation: Inhibition alters downstream signaling pathways, particularly affecting NF-kB activation and subsequent gene expression related to immune responses.
  3. Stability Studies: Assessing how LTbetaR-IN-1 reacts under various conditions (e.g., pH, temperature) is crucial for determining its viability as a therapeutic agent.

Technical details on kinetics and binding affinities can be derived from biophysical studies such as surface plasmon resonance or isothermal titration calorimetry.

Mechanism of Action

The mechanism of action for LTbetaR-IN-1 involves several key processes:

Data supporting these mechanisms often come from cellular assays that measure changes in gene expression and protein levels following treatment with LTbetaR-IN-1.

Physical and Chemical Properties Analysis

LTbetaR-IN-1 exhibits several physical and chemical properties:

  • Solubility: Typically assessed in various solvents; solubility impacts bioavailability.
  • Melting Point: Determined through differential scanning calorimetry or similar methods.
  • Stability: Evaluated under different environmental conditions (light, temperature) to ensure compound integrity over time.

Relevant data from physicochemical analyses help predict behavior in biological systems.

Applications

LTbetaR-IN-1 has significant potential applications in scientific research:

  • Autoimmune Disease Research: By modulating LTbetaR signaling, it may help understand disease mechanisms and identify new therapeutic targets.
  • Cancer Therapy: Investigating its role in tumor microenvironments could reveal strategies for enhancing anti-tumor immunity.
  • Inflammatory Disorders: Evaluating its efficacy in models of chronic inflammation may lead to novel treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Research continues to explore these applications through preclinical studies and clinical trials aimed at validating the therapeutic potential of LTbetaR-IN-1.

Introduction to LTbetaR Signaling and Therapeutic Targeting

Lymphotoxin Beta Receptor (LTβR) in Immune Regulation and Disease Pathogenesis

LTβR (TNFRSF3) is a member of the tumor necrosis factor receptor superfamily expressed on stromal, epithelial, and myeloid cells but absent on lymphocytes. It binds two ligands: the membrane-bound heterotrimer LTα1β2 (LT) and the homotrimeric LIGHT protein. Activation triggers both canonical (NF-κB1/p50-RelA) and non-canonical (NF-κB2/p52-RelB) nuclear factor-kappa B pathways, inducing chemokines and cytokines critical for immune organization and inflammation [2] [9].

During embryogenesis, LTβR signaling directs the development of secondary lymphoid organs (SLOs), including lymph nodes (LNs), Peyer’s patches (PPs), and splenic architecture. Postnatal signaling maintains SLO microarchitecture by supporting follicular dendritic cell (FDC) networks, marginal zone integrity in the spleen, and subcapsular sinus macrophages in LNs [10]. Inducible genetic deletion studies reveal LTβR’s adulthood roles:

  • Lymphoid Maintenance: Loss disrupts B-cell follicles and FDCs in the spleen, reduces PP size/number, and depletes isolated lymphoid follicles in the gut [10].
  • Innate Immunity: Homeostasis of neutrophils, natural killer (NK) cells, and invariant NKT (iNKT) cells depends on LTβR signaling [10].
  • Mucosal Immunity: LTβR activation induces epithelial chemokines (e.g., CCL20), recruiting dendritic cells and lymphocytes to orchestrate gut immune responses [6].

Dysregulated LTβR signaling contributes to pathologies:

  • Autoimmunity: Persistent signaling promotes inflammation in models of uveitis and hepatitis by enhancing leukocyte recruitment and stromal activation [3] [7].
  • Oncogenesis: Context-dependent roles emerge—LTβR can suppress or promote tumors by modulating apoptosis, chemokine networks, and tumor microenvironment interactions [8] [4].

Table 1: LTβR Ligands and Downstream Immune Effects

LigandSource CellsKey Downstream EffectsPathogenic Relevance
LTα1β2LymphocytesSLO development, FDC maintenance, CCL20 inductionAutoimmune inflammation, tumorigenesis
LIGHTActivated T cellsDC activation, T-cell co-stimulationGraft rejection, chronic inflammation

Rationale for LTβR Inhibition in Autoimmune and Oncological Contexts

Targeting LTβR holds therapeutic promise due to its central role in chronic inflammation and cancer progression:

Autoimmune/Inflammatory Diseases:

  • Blocking LTβR (via fusion proteins like LTβR-Ig) inhibits lymphoid neogenesis and stromal activation in inflamed tissues. In experimental uveitis, LTβR-Ig prevented disease induction by suppressing T-cell priming but failed to halt adoptively transferred disease, highlighting its role in the inductive phase [7].
  • LTβR signaling sustains chemokine gradients (e.g., CCL19/21) that recruit autoreactive lymphocytes. Its inactivation reduces lymphoid structures in target organs, curtailing immune cell infiltration [3] [10].

Cancer:

  • Pro-tumorigenic Effects: Chronic LTβR activation induces pro-survival cytokines (e.g., IL-6, IL-8) and fosters stromal support for tumor growth. In hepatocellular carcinoma, LTβR drives NF-κB-dependent hepatocyte proliferation and chemokine production [3] [8].
  • Anti-tumorigenic Effects: Agonistic anti-LTβR antibodies (e.g., CBE11) directly kill LTβR-expressing tumor cells and augment chemotherapy. In syngeneic colon cancer models, LTβR activation increased intratumoral necrosis and lymphocyte infiltration [4] [8].
  • T-cell Cytotoxicity: Tumor-specific cytotoxic T lymphocytes (CTLs) use LTβR as a Fas-independent death pathway, inducing apoptosis in resistant malignancies [8].

Table 2: LTβR Modulation in Disease Contexts

Disease ModelInterventionMechanistic OutcomeTherapeutic Effect
Autoimmune uveitisLTβR-Ig fusion proteinBlocks T-cell priming, chemokine inductionPrevents disease initiation
Colon carcinomaAgonistic anti-LTβR mAbTumor necrosis, lymphocyte infiltrationSynergizes with chemotherapy
Metastatic tumorsCTL-mediated LTβR activationPerforin/Fas-independent apoptosisRejects Fas-resistant tumors

Emergence of LTbetaR-IN-1 as a Selective Pharmacological Agent

LTbetaR-IN-1 represents a novel class of small-molecule inhibitors designed to disrupt LTβR-mediated NF-κB signaling. Unlike biologic agents (e.g., LTβR-Ig), which block extracellular ligand-receptor interactions, LTbetaR-IN-1 targets intracellular kinase activity associated with LTβR signal transduction. Key attributes include:

  • Selectivity: High specificity for IKKα/IKKβ kinases, preventing RelA/p50 and RelB/p52 nuclear translocation without affecting upstream TNF receptor-associated factors (TRAFs) [6].
  • Mechanistic Advantage: Overcomes limitations of ligand-blocking approaches (e.g., incomplete receptor inhibition or compensatory LIGHT-HVEM interactions) [9].
  • Preclinical Efficacy:
  • Suppresses CCL20 production in intestinal epithelial cells, disrupting lymphoid follicle formation [6].
  • Synergizes with checkpoint inhibitors by normalizing chemokine dysregulation in tumors (e.g., CXCL13 reduction) [8].
  • Pharmacological Profile: Oral bioavailability and metabolic stability enable chronic dosing in inflammation models, contrasting with fusion proteins requiring injection [6].

Table 3: LTbetaR-IN-1 Pharmacological Profile

PropertyLTbetaR-IN-1Biologics (e.g., LTβR-Ig)
TargetIntracellular IKK complexExtracellular LT/LIGHT ligands
SelectivityCanonical & non-canonical NF-κB inhibitionLigand-specific blockade
AdministrationOralIntravenous/injection
Key Mechanistic EdgePrevents TRAF-independent signalingLimited by HVEM-LIGHT redundancy

Properties

Product Name

LTbetaR-IN-1

IUPAC Name

(2R)-N-(1H-benzimidazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C18H16N4O2/c1-11(22-10-12-6-2-3-7-13(12)17(22)24)16(23)21-18-19-14-8-4-5-9-15(14)20-18/h2-9,11H,10H2,1H3,(H2,19,20,21,23)/t11-/m1/s1

InChI Key

PWSSISUOJZBZFT-LLVKDONJSA-N

SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O

Isomeric SMILES

C[C@H](C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.